3,7-Dihydroxytetradecanoyl-CoA: A Potential Biomarker for Peroxisomal Disorders
3,7-Dihydroxytetradecanoyl-CoA: A Potential Biomarker for Peroxisomal Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3,7-Dihydroxytetradecanoyl-CoA is a C27 bile acid intermediate that has emerged as a critical biomarker for a class of rare genetic metabolic disorders known as peroxisomal biogenesis disorders (PBDs) and single-enzyme defects in the bile acid synthesis pathway. The accumulation of this metabolite, along with other C27 intermediates, is a hallmark of deficiencies in the peroxisomal beta-oxidation pathway, most notably Acyl-CoA Oxidase 2 (ACOX2) deficiency. This technical guide provides a comprehensive overview of the role of 3,7-Dihydroxytetradecanoyl-CoA and its precursors as biomarkers, detailing the underlying metabolic pathways, experimental protocols for their detection and analysis, and the clinical significance in diagnosing and potentially monitoring treatment for these debilitating conditions.
Metabolic Pathway and Pathophysiology
The synthesis of mature C24 bile acids, cholic acid and chenodeoxycholic acid, from cholesterol is a multi-step process involving enzymes in the endoplasmic reticulum, mitochondria, and peroxisomes. The final stages of this synthesis occur in the peroxisomes, where the C27 intermediates, dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA), are shortened via beta-oxidation.
ACOX2 is the peroxisomal enzyme responsible for the initial and rate-limiting step in the beta-oxidation of the CoA-esters of DHCA and THCA.[1] A deficiency in ACOX2, due to genetic mutations, leads to a halt in this pathway and a subsequent accumulation of C27 bile acid intermediates, including 3,7-Dihydroxytetradecanoyl-CoA, in plasma and urine.[2][3] This accumulation is cytotoxic and is associated with liver damage, indicated by elevated serum transaminases, liver fibrosis, and in some cases, mild ataxia and cognitive impairment.[3][4]
Peroxisomal biogenesis disorders, such as Zellweger spectrum disorder, are characterized by a general failure in the formation or function of peroxisomes, leading to a wider range of metabolic disturbances, including the accumulation of C27 bile acids.[5][6] Therefore, elevated levels of these intermediates serve as a crucial diagnostic marker for these conditions.[7]
Data Presentation: Quantitative Analysis of C27 Bile Acids
The quantification of C27 bile acid intermediates is a cornerstone in the diagnosis of ACOX2 deficiency and other peroxisomal disorders. The following tables summarize the typical concentrations of these biomarkers in affected individuals compared to healthy controls.
Table 1: Serum C27 Bile Acid Concentrations in ACOX2 Deficiency and Controls
| Analyte | Patient with ACOX2 Deficiency (µM) | Upper Limit of Normal (µM) | Fold Increase |
| Tauro-THCA | 7.94[4] | 0.31[4] | ~25x[4] |
| Total C27 Bile Acids | 14.06 ± 2.59[8][9] | 0.007 ± 0.004[8][9] | >2000x[8][9] |
Table 2: Urinary C27 Bile Acid Concentrations in ACOX2 Deficiency
| Analyte | Patient with ACOX2 Deficiency (µmol/mol creatinine) | Normal Levels |
| Tauro-THCA | 66.19[4] | Normally absent[4] |
Table 3: Comparative Serum Total C27 Bile Acid Concentrations in Various Conditions
| Patient Group | Mean Total C27 Bile Acids (µmol/L) (±SEM) |
| Normal Adults (n=20) | 0.007 ± 0.004[8][9] |
| Non-cholestatic Infants and Children (n=8) | 0.015 ± 0.011[9] |
| Moderately Cholestatic Infants (n=10) | 0.129 ± 0.034[9] |
| Severely Cholestatic Infants and Children (n=9) | 0.986 ± 0.249[9] |
| Patients with Peroxisomal Disorders (n=49) | 14.06 ± 2.59[8][9] |
Experimental Protocols
Quantification of C27 Bile Acids by HPLC-MS/MS
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids.[10]
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add an internal standard solution containing deuterated analogues of the bile acids of interest (e.g., [²H₄]Tauro-THCA, [²H₄]Tauro-DHCA).[8][9]
-
Precipitate proteins by adding 4 volumes of ice-cold methanol.[11]
-
Incubate on ice for 20 minutes and then centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the proteins.[11]
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.[11]
-
Reconstitute the dried extract in a suitable solvent, such as 50/50 methanol/water, for LC-MS/MS analysis.[11]
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: A robust HPLC system capable of generating reproducible gradients.
-
Column: A reversed-phase C18 column is commonly used for the separation of bile acids.[12]
-
Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid and/or ammonium (B1175870) acetate, is typically employed.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.[13]
-
Ionization: Electrospray ionization (ESI) in negative mode is generally used for bile acid analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions for each bile acid and internal standard are monitored. For example, for [²H₄]Tauro-THCA, the transition might be m/z 560.1 > 79.8.[8][9]
ACOX2 Protein Detection by Immunoblotting
Western blotting is used to assess the presence and quantity of the ACOX2 protein in patient-derived samples, such as liver biopsies or cultured cells.
Protocol Outline:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 25-35 µg of protein per lane on a polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 3-5% nonfat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ACOX2 (e.g., rabbit polyclonal or goat polyclonal) at an appropriate dilution (e.g., 1:500-1:1,000) overnight at 4°C.[14]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) at a suitable dilution (e.g., 1:10,000) for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose to X-ray film or a digital imaging system.[14]
Overexpression of ACOX2 in Cell Culture
To study the function of wild-type and mutated ACOX2, overexpression in a suitable cell line, such as human hepatoblastoma HepG2 cells, is a valuable tool.[2][15]
Methodology:
-
Vector Construction: Clone the coding sequence of wild-type and mutant ACOX2 into a suitable mammalian expression vector.
-
Cell Culture: Culture HepG2 cells in a standard medium, such as RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics.[16]
-
Transfection: Transfect the HepG2 cells with the ACOX2 expression vectors or an empty vector control using a standard transfection reagent.
-
Analysis: After a suitable incubation period (e.g., 24-48 hours), the cells can be harvested for various analyses, including:
-
Western Blotting: To confirm the overexpression of the ACOX2 protein.[16]
-
Immunofluorescence: To determine the subcellular localization of the expressed protein.[2]
-
Enzymatic Activity Assays: To measure the ability of the wild-type and mutant ACOX2 to metabolize C27 bile acid intermediates.[2]
-
Functional Assays: To assess the impact of ACOX2 overexpression on cellular processes like proliferation, migration, and response to oxidative stress.[15][17]
-
Oxidative Stress Assessment
The accumulation of toxic bile acid intermediates can induce oxidative stress. This can be evaluated in cell culture models.
Protocol Example (using HepG2 cells):
-
Cell Treatment: Expose HepG2 cells overexpressing wild-type ACOX2, mutant ACOX2, or an empty vector to a C27 bile acid intermediate like THCA.[2]
-
Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels.
-
Cell Viability Assay: Assess cell viability using a standard method like the MTT or CCK-8 assay to determine the cytotoxic effects of the bile acid intermediates.[16]
-
Markers of Oxidative Damage: Measure markers of oxidative damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) for DNA damage or malondialdehyde (MDA) for lipid peroxidation.[18][19]
Visualizations: Pathways and Workflows
References
- 1. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACOX2 deficiency: An inborn error of bile acid synthesis identified in an adolescent with persistent hypertransaminasemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACOX2 deficiency: A disorder of bile acid synthesis with transaminase elevation, liver fibrosis, ataxia, and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Zellweger syndrome: biochemical procedures in diagnosis, prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Tandem mass spectrometry of serum cholestanoic (C27) acids – Typical concentration ranges and application to the study of peroxisomal biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. ACOX2 Polyclonal Antibody (PA5-88759) [thermofisher.com]
- 15. ACOX2 is a prognostic marker and impedes the progression of hepatocellular carcinoma via PPARα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ACOX2 Serves as a Favorable Indicator Related to Lipid Metabolism and Oxidative Stress for Biochemical Recurrence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bile acid-induced elevated oxidative stress in the absence of farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human umbilical cord-derived mesenchymal stem cells alleviate autoimmune hepatitis by inhibiting hepatic ferroptosis | PLOS One [journals.plos.org]
